Cas no 72008-03-8 ((E)-form-1-[3-(3,7-Dimethyl-2,6-octadienyl)-2,4,6-trihydroxyphenyl]-2-methyl-1-propanone)

(E)-form-1-[3-(3,7-Dimethyl-2,6-octadienyl)-2,4,6-trihydroxyphenyl]-2-methyl-1-propanone structure
72008-03-8 structure
Productnaam:(E)-form-1-[3-(3,7-Dimethyl-2,6-octadienyl)-2,4,6-trihydroxyphenyl]-2-methyl-1-propanone
CAS-nummer:72008-03-8
MF:C20H28O4
MW:332.433926582336
CID:2073495
PubChem ID:10426888

(E)-form-1-[3-(3,7-Dimethyl-2,6-octadienyl)-2,4,6-trihydroxyphenyl]-2-methyl-1-propanone Chemische en fysische eigenschappen

Naam en identificatie

    • (E)-form-1-[3-(3,7-Dimethyl-2,6-octadienyl)-2,4,6-trihydroxyphenyl]-2-methyl-1-propanone
    • 3-geranyl-1-(2-methylpropanoyl)phloroglucinol
    • 2-Geranyl-4-isobutyrylphloroglucinol
    • AKOS025288288
    • CHEMBL524326
    • BDBM50528359
    • 1-[3-geranyl-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one
    • 72008-03-8
    • SCHEMBL24075568
    • 1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one
    • 1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxy-phenyl]-2-methyl-propan-1-one
    • CS-0149011
    • Inchi: InChI=1S/C20H28O4/c1-12(2)7-6-8-14(5)9-10-15-16(21)11-17(22)18(20(15)24)19(23)13(3)4/h7,9,11,13,21-22,24H,6,8,10H2,1-5H3/b14-9+
    • InChI-sleutel: TXDNBNXWWCEVMG-NTEUORMPSA-N
    • LACHT: CC(C)C(=O)C1=C(C=C(C(=C1O)CC=C(C)CCC=C(C)C)O)O

Berekende eigenschappen

  • Exacte massa: 332.19900
  • Monoisotopische massa: 332.19875937g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 7
  • Complexiteit: 474
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.9
  • Topologisch pooloppervlak: 77.8Ų

Experimentele eigenschappen

  • Kleur/vorm: Yellow powder
  • Dichtheid: 1.103±0.06 g/cm3 (20 ºC 760 Torr),
  • Kookpunt: 491.6±45.0 °C at 760 mmHg
  • Vlampunt: 265.2±25.2 °C
  • Oplosbaarheid: Almost insoluble (0.019 g/l) (25 º C),
  • PSA: 77.76000
  • LogboekP: 4.87730
  • Dampfdruk: 0.0±1.3 mmHg at 25°C

(E)-form-1-[3-(3,7-Dimethyl-2,6-octadienyl)-2,4,6-trihydroxyphenyl]-2-methyl-1-propanone Beveiligingsinformatie

(E)-form-1-[3-(3,7-Dimethyl-2,6-octadienyl)-2,4,6-trihydroxyphenyl]-2-methyl-1-propanone Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G90130-5 mg
(E)-form-1-[3-(3,7-Dimethyl-2,6-octadienyl)-2,4,6-trihydroxyphenyl]-2-methyl-1-propanone
72008-03-8
5mg
¥4000.0 2021-09-09
TargetMol Chemicals
TN2759-5mg
2-Geranyl-4-isobutyrylphloroglucinol
72008-03-8
5mg
¥ 2760 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G90130-5mg
(E)-form-1-[3-(3,7-Dimethyl-2,6-octadienyl)-2,4,6-trihydroxyphenyl]-2-methyl-1-propanone
72008-03-8
5mg
¥4000.0 2023-09-07
TargetMol Chemicals
TN2759-5 mg
2-Geranyl-4-isobutyrylphloroglucinol
72008-03-8 98%
5mg
¥ 2,760 2023-07-11
A2B Chem LLC
AH21196-5mg
2-Geranyl-4-isobutyrylphloroglucinol
72008-03-8
5mg
$494.00 2024-04-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2759-1 mg
2-Geranyl-4-isobutyrylphloroglucinol
72008-03-8
1mg
¥2035.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2759-1 mL * 10 mM (in DMSO)
2-Geranyl-4-isobutyrylphloroglucinol
72008-03-8
1 mL * 10 mM (in DMSO)
¥ 2860 2023-09-08
TargetMol Chemicals
TN2759-1 ml * 10 mm
2-Geranyl-4-isobutyrylphloroglucinol
72008-03-8
1 ml * 10 mm
¥ 2860 2024-07-20

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